3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
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Overview
Description
3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that features a benzamide core with ethoxy and methylsulfonyl piperazine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps involve:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to protected piperazines.
Deprotection and further cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nitration of the aromatic ring would produce nitro-substituted compounds .
Scientific Research Applications
3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activity.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds are studied for their anti-tubercular activity.
Indole Derivatives: Compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide show anti-inflammatory and analgesic activities.
Uniqueness
3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methylsulfonyl piperazine groups makes it a valuable scaffold for further chemical modifications and biological evaluations .
Properties
Molecular Formula |
C20H25N3O4S |
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Molecular Weight |
403.5g/mol |
IUPAC Name |
3-ethoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O4S/c1-3-27-19-6-4-5-16(15-19)20(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)28(2,25)26/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
InChI Key |
NBBFVVPMFMXJPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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